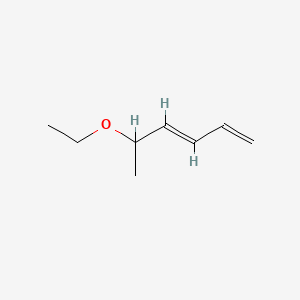

2-Ethoxyhexa-3,5-diene

Description

Contextualization as a Metabolite in Fermented Food Systems

2-Ethoxyhexa-3,5-diene is a volatile ether recognized primarily as a microbial metabolite in fermented food systems, most notably in wine. iastate.eduajevonline.org Its presence is considered a significant quality issue, responsible for a potent and undesirable aroma. awri.com.au This compound is not a natural constituent of grapes but is formed through a specific interaction between a common food preservative and certain microorganisms under the specific chemical conditions of wine. ajevonline.orgwikipedia.org

The formation of this compound is intrinsically linked to the use of sorbic acid or its salt, potassium sorbate (B1223678). vt.edu Sorbic acid is often added to sweet wines to inhibit the growth of yeast and prevent unwanted refermentation in the bottle. awri.com.au However, while effective against many yeasts, sorbic acid does not inhibit most strains of lactic acid bacteria (LAB), such as Oenococcus, Lactobacillus, and Pediococcus, which are common in wine environments. iastate.eduawri.com.auawri.com.au

In wines containing both sorbic acid and active lactic acid bacteria, the bacteria metabolize the sorbic acid, leading to the production of this compound. iastate.edu This transformation is a multi-step process that requires the presence of ethanol (B145695), making it a fault that develops specifically in finished wine rather than in unfermented grape must. winemakermag.com The resulting compound imparts a powerful aroma described as crushed geranium leaves, leading to the phenomenon commonly referred to as "geranium taint." awri.com.auwinemakermag.com Due to its extremely low sensory detection threshold, even minute quantities of this compound can render a wine unpalatable. awri.com.au

Historical Identification and Early Investigations in Wine Science

The definitive identification of this compound as the source of "geranium taint" in wine was a significant advancement in wine chemistry. This discovery is credited to the research of E. A. Crowell and J. F. Guymon, whose findings were published in 1975 in the American Journal of Enology and Viticulture. ajevonline.orgawri.com.auajevonline.org Their investigation focused on a commercial red table wine that had been treated with sorbate and subsequently developed a potent, unpleasant geranium-like off-odor after bottling due to lactic acid spoilage. ajevonline.org

Using gas chromatography (GC) for separation and mass spectrometry (MS) for identification, Crowell and Guymon isolated several compounds derived from the added sorbic acid. ajevonline.org Their research detailed the chemical pathway for the formation of the off-odor. They demonstrated that lactic acid bacteria first reduce sorbic acid to the corresponding alcohol, 2,4-hexadien-1-ol. wikipedia.orgawri.com.au In the acidic environment of wine, this alcohol undergoes an acid-catalyzed rearrangement to its isomer, 3,5-hexadien-2-ol. Subsequently, this isomer reacts with the ethanol present in the wine to form the highly volatile and odorous ether, this compound. ajevonline.orgwikipedia.orgawri.com.au

This foundational study not only identified the specific causative compound but also elucidated the mechanism of its formation, providing the wine industry with a clear understanding of the risks associated with using sorbic acid in wines that may undergo lactic acid bacterial activity. californiaagriculture.org Research following this initial identification has confirmed these findings and further explored the sensory impact of the compound. awri.com.au

Research Findings and Data

The following tables summarize key data points from enological research on this compound.

Table 1: Sensory Threshold of this compound

This table presents the various reported sensory detection thresholds for this compound in wine, highlighting its potent aromatic character. The variation in reported values can be attributed to different analytical methodologies and the matrix of the wine being tested.

| Reported Sensory Threshold | Source Citation |

| <1 ng/L | awri.com.au |

| 1 ng/L | wikipedia.org |

| 100 ng/L | iastate.eduwinemakermag.com |

| 0.1 mg/L (100,000 ng/L) | wikidoc.orgscispace.com |

Table 2: Chemical Pathway of this compound Formation

This table outlines the step-by-step chemical transformation from the preservative sorbic acid to the final aroma compound.

| Step | Precursor Compound | Catalyst/Reactant | Resulting Compound | Source Citation |

| 1 | Sorbic Acid | Lactic Acid Bacteria | 2,4-hexadien-1-ol (Sorbyl Alcohol) | iastate.eduawri.com.au |

| 2 | 2,4-hexadien-1-ol | Acid (Wine pH) | 3,5-hexadien-2-ol | ajevonline.orgawri.com.au |

| 3 | 3,5-hexadien-2-ol | Ethanol | This compound | ajevonline.orgwikipedia.orgawri.com.au |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56752-55-7 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(3E)-5-ethoxyhexa-1,3-diene |

InChI |

InChI=1S/C8H14O/c1-4-6-7-8(3)9-5-2/h4,6-8H,1,5H2,2-3H3/b7-6+ |

InChI Key |

IXTXFMUQEVEFFL-VOTSOKGWSA-N |

Isomeric SMILES |

CCOC(C)/C=C/C=C |

Canonical SMILES |

CCOC(C)C=CC=C |

Origin of Product |

United States |

Elucidation of Biochemical Pathways for 2 Ethoxyhexa 3,5 Diene Biosynthesis

Initial Substrate Transformation: Sorbic Acid Reduction

The first critical step in the formation of 2-ethoxyhexa-3,5-diene is the reduction of sorbic acid to its corresponding alcohol.

Lactic acid bacteria (LAB) are primarily responsible for the conversion of sorbic acid to sorbyl alcohol (also known as 2,4-hexadien-1-ol). iastate.eduawri.com.au Sorbic acid is often added to wine as potassium sorbate (B1223678) to inhibit the growth of yeast, particularly in sweet wines, but it is not as effective against many strains of LAB. iastate.edunanaimowinemakers.com

Certain species of LAB, including those from the genera Lactobacillus and Oenococcus, can metabolize sorbic acid. iastate.eduawri.com.au For instance, numerous strains of Oenococcus oeni, a bacterium commonly involved in malolactic fermentation in wine, have been shown to metabolize sorbic acid into sorbyl alcohol. awri.com.au This reduction is a key initiating step, as sorbyl alcohol serves as the direct precursor to the subsequent reactions. awri.com.au The presence of these bacteria, often naturally occurring in wineries or intentionally introduced for malolactic fermentation, creates the potential for this unwanted transformation if sorbic acid is also present. techniquesinhomewinemaking.comwinemakermag.com

| Microorganism Group | Implicated Genera | Role in Wine |

| Lactic Acid Bacteria (LAB) | Lactobacillus, Oenococcus | Malolactic fermentation, potential spoilage |

The microbial reduction of the carboxyl group of sorbic acid to a primary alcohol is an enzymatic process. iastate.educhemcess.com While the specific enzymes from LAB involved in the reduction of sorbic acid to sorbyl alcohol are not fully elucidated in all species, the transformation is a recognized metabolic capability of these bacteria. awri.com.au This reduction is analogous to other microbial metabolic pathways where carboxylic acids are converted to alcohols. In a different context, the reduction of sorbic acid to sorbyl alcohol can be achieved chemically using reagents like lithium aluminum hydride. chemcess.com The enzymatic systems within the LAB likely involve reductases that facilitate this conversion. iastate.edu Sorbic acid's antimicrobial action stems from its ability to inhibit various enzymes in microbial cells, including those in carbohydrate metabolism and the citric acid cycle. iastate.edu However, certain LAB possess the enzymatic machinery to detoxify sorbic acid by reducing it to sorbyl alcohol. awri.com.auiastate.edu

Subsequent Chemical Transformations Leading to Ether Formation

Following the initial microbial reduction, a series of chemical reactions, catalyzed by the acidic conditions of wine, leads to the formation of the final off-odor compound. awri.com.auajevonline.org

Under the acidic environment of wine, the initially formed sorbyl alcohol (2,4-hexadien-1-ol) undergoes an acid-catalyzed rearrangement to form its isomer, 3,5-hexadiene-2-ol. awri.com.auajevonline.orgwikidoc.org This isomerization is a critical intermediate step in the pathway. awri.com.au The acidic conditions of wine (low pH) facilitate this molecular rearrangement. awri.com.auajevonline.org

The final step in the pathway is the etherification of 3,5-hexadiene-2-ol with ethanol (B145695), which is abundantly present in wine. awri.com.autechniquesinhomewinemaking.com This reaction, also acid-catalyzed, results in the formation of this compound, the volatile and potent compound responsible for the geranium taint. awri.com.auajevonline.org It is this ether that imparts the strong and disagreeable odor of crushed geranium leaves, which has a very low sensory threshold. techniquesinhomewinemaking.comwikipedia.org The necessity of ethanol for this final step explains why the geranium taint is typically found in wine and not in unfermented grape must. wikidoc.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3,5-Hexadiene-2-ol | Ethanol | Acid (H+) | This compound |

Stoichiometry and Reaction Kinetics under Enological Conditions

The kinetics of these reactions under enological conditions are influenced by:

Microbial Population: A higher population of specific lactic acid bacteria capable of metabolizing sorbic acid will increase the rate of the initial reduction step. techniquesinhomewinemaking.com

pH: The acidic pH of wine is crucial for both the isomerization of sorbyl alcohol and the final etherification step. awri.com.auvt.edu A lower pH, while generally inhibitory to some microbial growth, can favor these acid-catalyzed chemical reactions. vt.edu

Ethanol Concentration: As a reactant in the final step, the concentration of ethanol directly influences the rate of formation of this compound. awri.com.au

Temperature: Warmer storage temperatures can accelerate both microbial activity and the rates of the chemical reactions.

The sensory detection threshold for this compound is extremely low, with some studies reporting it to be as low as 1 nanogram per liter (ng/L), making even minute conversions of sorbic acid problematic. awri.com.auwikipedia.org

Microbiological Ecology and Environmental Factors Governing 2 Ethoxyhexa 3,5 Diene Production

Specific Lactic Acid Bacteria (LAB) Species and Strains Involved

Three main genera of LAB are associated with wine: Oenococcus, Lactobacillus, and Pediococcus. awri.com.au While essential for processes like malolactic fermentation, these bacteria can also be agents of spoilage, including the production of 2-Ethoxyhexa-3,5-diene. awri.com.auawri.com.au

Oenococcus oeni and its Metabolic Capabilities

Oenococcus oeni is the primary species responsible for conducting malolactic fermentation (MLF) in most red wines and some white wines. awri.com.aunih.gov This bacterium is highly prized for its unique ability to tolerate the challenging conditions of wine, including low pH and high ethanol (B145695) content, better than other LAB. nih.govnih.gov The principal metabolic activity of O. oeni during MLF is the conversion of sharp-tasting L-malic acid into softer L-lactic acid, a process that deacidifies the wine and enhances its microbial stability and aromatic complexity. nih.govnih.gov

Beyond malic acid, O. oeni can metabolize other substrates. Its metabolism of citric acid can lead to the production of diacetyl, which imparts a buttery aroma. nih.gov However, a key metabolic capability in the context of geranium taint is the metabolism of sorbic acid. Numerous strains of Oenococcus oeni are able to reduce sorbic acid to its precursor, sorbic alcohol (2,4-hexadien-1-ol). awri.com.au This alcohol then reacts with the ethanol in the wine to form the potent off-flavor compound, this compound. awri.com.au Therefore, the presence of viable O. oeni in a wine containing sorbic acid presents a significant risk for the development of this fault. vt.eduawri.com.au

Contributions of Lactobacillus and Pediococcus Genera

The genera Lactobacillus and Pediococcus consist of numerous species, most of which are considered spoilage organisms in wine. oregonstate.edunih.gov They are generally less tolerant of the harsh conditions of finished wine than O. oeni, but their growth can be encouraged in wines with higher pH (>3.5). awri.com.aumdpi.com

Lactobacillus species are rod-shaped bacteria and can be either homofermentative or heterofermentative. oregonstate.edu Certain species, such as Lactobacillus hilgardii and Lactobacillus brevis, are known heterofermenters associated with wine spoilage. awri.com.au Like O. oeni, some lactobacilli are capable of metabolizing sorbic acid and causing geranium taint. researchgate.net Their presence is generally undesirable due to the risk of producing high levels of acetic acid (volatile acidity) and other off-flavors. awri.com.au

Pediococcus species are spherical bacteria that often appear in pairs or tetrads. awri.com.au While generally considered spoilage microbes that can produce excessive diacetyl or bitterness, their role can be complex, and some research suggests not all strains are detrimental. nih.govresearchgate.net However, in the context of wine faults, pediococci are also implicated in the metabolism of sorbic acid, contributing to the potential for geranium taint formation. researchgate.netresearchgate.net The growth of these bacteria is a sign of potential spoilage and requires careful management. researchgate.net

Influence of Wine Matrix Composition on LAB Activity

The wine matrix is a challenging environment for bacteria, characterized by high acidity (low pH), the presence of antimicrobial sulfur dioxide (SO₂), and high ethanol concentrations. mdpi.com The ability of the LAB species mentioned above to survive and metabolize sorbic acid is directly dependent on these factors.

Impact of pH and Acidity Effects on LAB Growth

The low pH of wine, typically between 3.0 and 4.0, is a major stress factor that inhibits the growth of most microorganisms. researchgate.net Lactic acid bacteria exhibit varying degrees of tolerance to acidic conditions, which significantly influences their ecological dominance and spoilage potential.

Oenococcus oeni is considered the best adapted LAB to the low pH of wine, although its optimal growth range is higher (pH 4.8–5.5). mdpi.comresearchgate.net It can survive and conduct MLF in wines with a pH below 3.5, but its growth and metabolic activity are significantly slowed at very low pH values (below 3.2). researchgate.netresearchgate.net

Lactobacillus and Pediococcus species are generally less acid-tolerant than O. oeni. Their growth is often encouraged in wines with a pH above 3.5. awri.com.au Below this level, their ability to survive and cause spoilage, including the formation of this compound, is greatly reduced. awri.com.au However, some adapted strains of species like Lactiplantibacillus plantarum have been shown to tolerate pH levels as low as 3.2. unirioja.esoup.com

The effectiveness of other antimicrobial agents, particularly sulfur dioxide, is also intrinsically linked to wine pH. researchgate.net

| Genus/Species | Typical pH Range for Growth in Wine | Notes |

|---|---|---|

| Oenococcus oeni | > 3.2 | Best adapted to typical wine pH. Growth is problematic below pH 3.3. researchgate.net |

| Lactobacillus spp. | > 3.5 | Growth is generally encouraged at higher pH values. awri.com.au Some strains show higher tolerance. unirioja.es |

| Pediococcus spp. | > 3.5 | Generally considered spoilage organisms, their growth is favored at higher pH. awri.com.au Some can survive at pH 3.5. researchgate.net |

Role of Sulfur Dioxide (SO₂) and its Inhibitory Effects on LAB

Sulfur dioxide (SO₂) is the most crucial and widely used antimicrobial agent in winemaking. sandiego.edu It is highly effective against bacteria, and its primary role is to inhibit the growth of spoilage organisms, including LAB that could produce geranium taint. mdpi.com

The inhibitory action of SO₂ is highly dependent on the wine's pH. researchgate.net SO₂ exists in wine in multiple forms, but the most effective antimicrobial form is molecular SO₂. sandiego.edu The proportion of molecular SO₂ increases as the pH decreases. awri.com.auresearchgate.net Therefore, SO₂ is more effective in low-pH wines. researchgate.net A molecular SO₂ concentration of 0.8 mg/L is generally sufficient to inhibit the growth of most lactic acid bacteria. awri.com.ausandiego.edu LAB are significantly more sensitive to SO₂ than wine yeasts like Saccharomyces. sandiego.edu However, different LAB species show varying levels of resistance. Studies have shown that some Pediococcus strains can be more resistant to SO₂ than Oenococcus oeni strains. researchgate.net Effective SO₂ management, tailored to the wine's pH, is a key strategy to prevent the growth of LAB and thus avoid the metabolism of sorbic acid. awri.com.au

| Bacterial Genus | Relative Sensitivity to SO₂ | Key Considerations |

|---|---|---|

| Oenococcus | High | Very sensitive; growth can be inhibited at total SO₂ levels above 25 mg/L. sandiego.edu |

| Lactobacillus | Moderate to High | Generally sensitive, but tolerance is strain-dependent. Considered a spoilage risk that SO₂ helps control. researchgate.netnih.gov |

| Pediococcus | Moderate | Some strains have shown higher resistance to SO₂ compared to Oenococcus. researchgate.net |

Ethanol Concentration and Microbial Tolerance

Ethanol, a primary product of alcoholic fermentation, is another major stressor for microorganisms in wine. Concentrations typically ranging from 11% to over 15% (v/v) exert significant toxic effects on bacterial cell membranes. unirioja.es The ability of LAB to tolerate these high ethanol levels determines their capacity to survive, grow, and cause spoilage post-fermentation.

Oenococcus oeni is renowned for its relatively high ethanol tolerance compared to other LAB, which is a key reason for its dominance during MLF. nih.govfrontiersin.org While most strains can grow in the presence of 10% ethanol, some wild and commercial strains have been shown to tolerate levels up to 13-14% or even higher under specific conditions. nih.govunirioja.esnih.gov

Lactobacillus species exhibit a wide range of ethanol tolerance. While many are inhibited at lower concentrations, some spoilage species, like Lactobacillus hilgardii, have been isolated from high-ethanol wines and can survive and grow at concentrations up to 19% (v/v). mdpi.com

Pediococcus species are generally considered less tolerant to ethanol than O. oeni. mdpi.com However, their ability to survive is strain-dependent, and their presence in finished wine, even at low levels, poses a spoilage risk if other conditions (like pH and SO₂) are favorable for growth. mdpi.comresearchgate.net

The combined stress of high ethanol and low pH creates a highly selective environment, and only the most tolerant strains of LAB can survive to metabolize substrates like sorbic acid. nih.gov

| Genus/Species | Reported Ethanol Tolerance (v/v) | Notes |

|---|---|---|

| Oenococcus oeni | Up to 14% (some strains higher) | Generally the most ethanol-tolerant species used for MLF. nih.govunirioja.es Some isolates survive up to 17-19%. mdpi.com |

| Lactiplantibacillus plantarum | Up to 13% | Some wild strains show high tolerance. unirioja.esoup.com |

| Lactobacillus hilgardii | Up to 19% | Known spoilage species with exceptionally high ethanol tolerance. mdpi.com |

| Pediococcus spp. | Variable (Generally < 14%) | Typically less tolerant than O. oeni, but tolerance is strain-dependent. mdpi.com |

Nutrient Availability and Growth Dynamics of Spoilage Microorganisms

The formation of this compound in fermented beverages is intrinsically linked to the metabolic activity of certain spoilage microorganisms, primarily Lactic Acid Bacteria (LAB). These bacteria can metabolize the common yeast inhibitor, sorbic acid, leading to the production of the potent, geranium-scented off-odor compound. The proliferation and metabolic activity of these spoilage LAB are governed by the nutrient composition of the medium and the dynamic interplay with other microorganisms.

Nutrient availability is a critical factor influencing the growth of spoilage LAB. After the primary alcoholic fermentation by yeast, the remaining nutrients in the medium create an environment where LAB can thrive. Key nutritional components that support the growth of these bacteria include residual sugars, nitrogen sources, vitamins, and minerals.

Nitrogen Sources: Yeast Assimilable Nitrogen (YAN) is crucial for the growth of all microorganisms during fermentation. nih.gov While primary fermentation consumes a significant portion of the available nitrogen, residual amino acids and peptides serve as essential building blocks for LAB growth and enzyme production. The consumption of nitrogen by fermenting yeast is heavily dependent on the initial concentration, with a substantial amount often remaining post-fermentation, which can then be utilized by bacteria. nih.gov

Carbon Sources: Although wines are typically fermented to dryness, small amounts of residual sugars (glucose and fructose) can remain. More significantly, LAB can metabolize other carbon sources, such as pentose (B10789219) sugars and organic acids like citric acid, which are not utilized by Saccharomyces cerevisiae. mdpi.com The ability of LAB to utilize these alternative energy sources supports their growth even in environments with low hexose (B10828440) sugar content.

Vitamins and Minerals: The availability of B-group vitamins and minerals, which are cofactors for many metabolic enzymes, also plays a role in the growth dynamics of LAB.

The growth dynamics of spoilage LAB typically follow a pattern where their population begins to increase towards the end of or after the completion of alcoholic fermentation. This is due to several factors: the depletion of inhibitory substances produced by yeast, the release of nutrients from yeast autolysis, and a decrease in competition. The environmental conditions also play a crucial role. Factors such as a moderate pH (typically above 3.5), warmer temperatures (around 18-22°C), and the presence of the precursor, sorbic acid, create a selective pressure that can favor the growth of spoilage species capable of producing this compound. wikipedia.orgyoutube.com

| Nutrient/Factor | Role in Spoilage LAB Growth | Typical State Post-Alcoholic Fermentation | Impact on this compound Production Potential |

|---|---|---|---|

| Residual Sugars (Glucose, Fructose, Pentoses) | Primary energy source for LAB metabolism and growth. | Low (if fermented to dryness), but pentoses remain. | High: Supports robust LAB growth, increasing precursor metabolism. |

| Nitrogen (Amino Acids, Peptides) | Essential for protein synthesis and enzymatic activity. | Reduced, but often sufficient for bacterial growth. nih.gov | High: Facilitates the proliferation of spoilage LAB populations. |

| Organic Acids (e.g., Citric Acid) | Alternative energy source for many LAB species. mdpi.com | Present in varying concentrations. | High: Provides additional substrate for LAB, supporting larger populations. |

| Ethanol | Can be inhibitory at high concentrations, but LAB have varying tolerances. | Present (typically 10-15% v/v). | Moderate: While high levels can be stressful, ethanol is a necessary reactant for the final conversion to this compound. ajevonline.org |

| Sorbic Acid | The precursor compound metabolized by LAB. | Present only if added as a preservative. | Essential: No production can occur without its presence. |

Interaction with Malolactic Fermentation (MLF) Processes

Malolactic fermentation (MLF) is a common and often desirable secondary bioconversion in winemaking, conducted by Lactic Acid Bacteria (LAB), predominantly strains of Oenococcus oeni. wikipedia.orgnih.gov This process involves the decarboxylation of L-malic acid to the softer-tasting L-lactic acid, which reduces the wine's total acidity, increases its pH, and contributes to flavor complexity and microbiological stability. wikipedia.orgnih.gov However, a significant and problematic interaction arises when sorbic acid is present in a wine undergoing MLF.

The same family of microorganisms—Lactic Acid Bacteria—responsible for the beneficial effects of MLF is also responsible for the spoilage that forms this compound. wikipedia.org While selected strains of O. oeni are typically inoculated to perform MLF, wild LAB species such as Lactobacillus and Pediococcus, which are often more potent producers of the geranium off-odor, can also be present and active. wikipedia.org

The interaction is governed by several key factors:

Shared Microbial Agents: Most species of LAB possess the enzymatic machinery to metabolize sorbic acid. wikipedia.org Therefore, if a winemaker adds sorbic acid to inhibit yeast and then encourages MLF, they create a scenario where the inoculated or native LAB can produce this compound.

Favorable Environmental Conditions: The conditions established to encourage MLF—namely warmer temperatures (18-22°C), a moderate pH (3.3-3.5), and low free SO₂ levels—are also ideal for the growth and metabolic activity of the spoilage LAB that convert sorbate (B1223678). youtube.com

Increased Spoilage Susceptibility: A primary consequence of MLF is an increase in the wine's pH. This reduction in acidity can make the wine a more hospitable environment for various spoilage organisms, including the specific LAB strains that are highly efficient at converting sorbic acid into its odorous derivatives. wikipedia.orgyoutube.com A wine that was previously stable at a lower pH may become vulnerable to this spoilage fault after the completion of MLF.

Therefore, the decision to use sorbic acid as a preservative must be carefully weighed against the intention to allow or encourage MLF. The processes are often mutually exclusive from a quality standpoint. Inducing MLF in a sorbate-treated wine significantly increases the risk of developing the irreversible "geranium" taint due to the production of this compound.

| Parameter | Desirable Malolactic Fermentation (MLF) | This compound Formation |

|---|---|---|

| Primary Microorganism | Oenococcus oeni (typically) nih.gov | Various LAB species (e.g., Lactobacillus, Pediococcus) wikipedia.org |

| Key Substrate | L-Malic Acid wikipedia.org | Sorbic Acid ajevonline.org |

| Primary Product | L-Lactic Acid, Carbon Dioxide wikipedia.org | This compound ajevonline.org |

| Effect on pH | Increases pH (reduces acidity) youtube.com | No direct effect on pH, but favored by higher pH. |

| Optimal Temperature | ~18-22°C youtube.com | ~18-22°C (similar to MLF) |

| Sensory Outcome | Softens acidity, enhances complexity (e.g., buttery notes from diacetyl). wikipedia.org | Potent off-odor of crushed geranium leaves. wikipedia.org |

| Interaction Summary | The microorganisms and conditions that promote desirable MLF are the same that facilitate the conversion of sorbic acid into the this compound spoilage compound. Furthermore, the pH increase from MLF can enhance the wine's susceptibility to this spoilage. |

Analytical Methodologies for the Detection and Quantification of 2 Ethoxyhexa 3,5 Diene

Advanced Chromatographic Techniques

Gas chromatography stands as the primary technique for the separation and analysis of volatile compounds like 2-ethoxyhexa-3,5-diene. Its coupling with various detectors allows for both sensitive quantification and confident identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. The development of a robust GC-MS method is fundamental for reliable analysis.

Method Development: A typical GC-MS method for the analysis of this compound involves the use of a non-polar or medium-polarity capillary column. The selection of the column is critical to achieve good separation from other volatile compounds present in the sample matrix, such as wine. The oven temperature program is optimized to ensure sufficient resolution of the analyte from interfering compounds while maintaining a reasonable analysis time.

The mass spectrometer is typically operated in electron ionization (EI) mode. For identification, full scan mode is employed to obtain the mass spectrum of the eluting compound, which can then be compared to a reference spectrum. The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 126, corresponding to its molecular weight. Other significant fragment ions can be observed, which aid in its structural elucidation.

For quantitative analysis, selected ion monitoring (SIM) mode is often preferred due to its higher sensitivity and selectivity. In SIM mode, only specific ions characteristic of this compound are monitored, which reduces background noise and improves the signal-to-noise ratio, allowing for the detection of trace levels of the compound.

Validation: Method validation is essential to ensure the reliability of the analytical results. Key validation parameters for a GC-MS method for this compound would include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standard solutions of this compound at different concentrations and plotting a calibration curve.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For off-flavor compounds like this compound, a low LOD and LOQ are critical.

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-and-recovery experiments, where a known amount of this compound is added to a sample matrix and the percentage recovery is calculated.

Precision: The degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) of replicate measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important in complex matrices like wine.

A summary of typical validation parameters for a GC-MS method for volatile compounds is presented in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | Correlation coefficient of the calibration curve | > 0.99 |

| Limit of Detection (LOD) | Lowest concentration that can be detected | Signal-to-Noise Ratio > 3 |

| Limit of Quantification (LOQ) | Lowest concentration that can be quantified with accuracy and precision | Signal-to-Noise Ratio > 10 |

| Accuracy (Recovery) | Percentage of the true amount of analyte that is detected | 80 - 120% |

| Precision (RSD) | Relative Standard Deviation of replicate measurements | < 15% |

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with the sensitivity of the human nose as a detector. This is particularly valuable for identifying odor-active compounds, even those present at concentrations below the detection limits of instrumental detectors like MS.

In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like FID or MS) and the other to a sniffing port. A trained panelist sniffs the effluent and records the time and a description of any detected odors.

For this compound, GC-O is instrumental in confirming its contribution to the characteristic "geranium-like" off-odor in wines. Even if the concentration of the compound is very low, its potent aroma can be easily detected by the human nose at the sniffing port.

Several GC-O techniques can be employed for the characterization of aroma compounds:

Aroma Extract Dilution Analysis (AEDA): In this method, a sample extract is serially diluted and each dilution is analyzed by GC-O. The flavor dilution (FD) factor is determined as the highest dilution at which an odor is still detectable. Compounds with higher FD factors are considered to be more potent odorants.

Nasal Impact Frequency (NIF) / Surface of Nasal Impact Frequency (SNIF): This method involves a panel of assessors sniffing the GC effluent. The NIF value for a particular odor is the number of panelists who detect it. SNIF combines the frequency of detection with the perceived intensity.

The use of GC-O has been pivotal in establishing the sensory relevance of this compound as a key contributor to the geranium off-flavor defect in wines.

Sample Preparation and Extraction Protocols for Volatile Compound Analysis

The choice of sample preparation and extraction technique is critical for the successful analysis of volatile compounds like this compound from complex matrices. The primary goals of these protocols are to isolate and concentrate the analyte of interest while minimizing the extraction of interfering matrix components.

Commonly used extraction techniques for volatile compounds from liquid samples such as wine include:

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is crucial for efficient extraction.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. For volatile compounds, headspace SPME (HS-SPME) is often employed, where the fiber is exposed to the vapor phase above the sample. This minimizes the extraction of non-volatile matrix components.

Stir-Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), which allows for a higher extraction efficiency, particularly for less volatile compounds.

Simultaneous Distillation-Extraction (SDE): This is a more exhaustive technique that combines steam distillation of the sample with continuous extraction of the distillate into an organic solvent.

The selection of the most appropriate extraction method depends on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.

| Extraction Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, well-established | Requires large volumes of organic solvents, can be time-consuming |

| Solid-Phase Microextraction (SPME) | Adsorption/absorption onto a coated fiber | Solvent-free, simple, can be automated | Fiber can be fragile, limited capacity |

| Stir-Bar Sorptive Extraction (SBSE) | Sorption onto a coated stir bar | High extraction efficiency, solvent-free | Can have carryover issues, requires thermal desorption unit |

| Simultaneous Distillation-Extraction (SDE) | Steam distillation and solvent extraction | Exhaustive extraction, good for trace analysis | Can lead to artifact formation due to heating, time-consuming |

Development of Trace-Level Detection Methods for Ultra-Low Concentration Analysis

The sensory threshold of this compound is extremely low, meaning it can be perceived as an off-flavor even at very low concentrations. Therefore, the development of analytical methods capable of detecting and quantifying this compound at trace and ultra-trace levels is of paramount importance.

To achieve the required sensitivity, several strategies can be employed:

High-Efficiency Extraction and Concentration: Techniques like SBSE and SDE, which can extract a larger amount of the analyte, are often preferred for trace-level analysis.

Sensitive Detection Techniques:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. By monitoring specific precursor-to-product ion transitions, chemical noise from the matrix can be significantly reduced, leading to lower detection limits.

Gas Chromatography with a Flame Ionization Detector (GC-FID): While not as selective as MS, FID is a very sensitive detector for organic compounds and can be used for quantification when coupled with a highly efficient separation method.

Large Volume Injection (LVI): This technique allows for the introduction of a larger volume of the sample extract into the GC system, thereby increasing the amount of analyte that reaches the detector and improving sensitivity.

The development of these highly sensitive methods is crucial for quality control in the food and beverage industry, enabling the early detection of potential spoilage issues related to the formation of this compound.

Research on the Sensory Impact and Perceptual Attributes of 2 Ethoxyhexa 3,5 Diene

Characterization of the "Geranium" Off-Odour Profile

The chemical compound 2-Ethoxyhexa-3,5-diene is unequivocally identified as the source of a potent and disagreeable off-odor in beverages, particularly wine, described as "geranium taint". wikipedia.orgvineandwine.viniastate.edu This sensory profile is characterized by a smell reminiscent of crushed geranium leaves. iastate.eduawri.com.au In the context of winemaking, this aroma is considered a serious fault, masking the wine's natural aromas and rendering it unappealing. techniquesinhomewinemaking.com

The formation of this off-odor is a well-understood biochemical process initiated by the use of sorbic acid or its salt, potassium sorbate (B1223678), as a preservative to inhibit yeast growth in wines with residual sugar. wikipedia.orgiastate.edutechniquesinhomewinemaking.com While effective against many yeasts, sorbic acid does not inhibit lactic acid bacteria (LAB). awri.com.au Certain strains of LAB, such as Oenococcus oeni, can metabolize sorbic acid, leading to the production of the geranium taint. awri.com.au

The metabolic pathway begins with the conversion of sorbic acid to its corresponding alcohol, 2,4-hexadien-1-ol, often referred to as sorbic alcohol. awri.com.au Under the acidic conditions typically found in wine, this precursor undergoes a chemical rearrangement to form 3,5-hexadiene-2-ol. wikipedia.orgawri.com.au Subsequently, this intermediate compound reacts with ethanol (B145695), which is abundant in wine, in an esterification reaction to form the highly volatile and odorous ether, this compound. wikipedia.orgawri.com.au The presence of this compound, even at trace levels, results in the distinct and irreversible geranium off-odor. techniquesinhomewinemaking.com

Determination of Sensory Detection and Recognition Thresholds in Various Matrices

The sensory impact of this compound is exceptionally high due to its extremely low odor detection threshold. This means that even minuscule concentrations of the compound are perceptible to the human nose, making it a particularly problematic taint in beverages. Research has established its potency in wine, although specific threshold values can vary slightly between studies.

The odour detection threshold has been reported to be as low as <1 nanogram per liter (ng/L) in wine, a value determined using gas chromatography-olfactometry and other dilution techniques. awri.com.au This exceptionally low threshold highlights the compound's extreme potency. awri.com.au Other analyses have reported similarly low values, confirming its powerful aroma. wikipedia.orgtechniquesinhomewinemaking.com Given this very low threshold, the geranium off-odor is practically impossible to remove from a tainted wine through common treatments like carbon fining or even distillation. awri.com.au The aroma remains perceptible even after significant dilution. awri.com.au

While the detection threshold—the minimum concentration at which a stimulus can be detected—is well-established in wine, there is a lack of specific data distinguishing this from the recognition threshold, which is the level at which the specific "geranium" character can be identified. Furthermore, comprehensive studies determining these thresholds in other matrices, such as various types of fruit juices, are not widely available in the current literature. nih.gov

Reported Sensory Detection Thresholds for this compound in Wine

| Sensory Threshold Value | Matrix | Reference |

|---|---|---|

| <1 ng/L | Wine | Chisholm and Samuels (1992) awri.com.au |

| 1 ng/L | Wine | General Literature wikipedia.org |

| 0.1 µg/L (100 ng/L) | Wine | General Literature techniquesinhomewinemaking.com |

Mechanisms of Aroma Perception and Interaction with Other Volatiles

The perception of any single aroma compound in a complex beverage like wine or juice is rarely a result of that compound acting in isolation. The final perceived aroma is influenced by interactions between various volatile and non-volatile components of the matrix. While specific research focusing exclusively on the interactive sensory effects of this compound is limited, general principles of aroma chemistry and sensory science can provide insight into its perceptual mechanisms.

The volatility of an aroma compound, and thus its release from the liquid to be detected by the olfactory system, is heavily influenced by the beverage's composition. Non-volatile molecules such as polyphenols (including tannins) and polysaccharides can engage in weak intermolecular interactions with volatile compounds. mdpi.com These interactions, which can include hydrogen bonding and π-π stacking, may reduce the effective concentration of the aroma compound in the headspace above the liquid, thereby suppressing its perceived intensity. mdpi.com Conversely, some interactions can lead to a "salting out" effect, increasing the volatility of other compounds.

Scientific Strategies for the Prevention and Remediation of 2 Ethoxyhexa 3,5 Diene Formation

Biotechnological Approaches for Microbial Control

The formation of 2-ethoxyhexa-3,5-diene is a microbial spoilage issue, arising from the metabolism of sorbic acid by certain lactic acid bacteria (LAB). iastate.eduawri.com.auiastate.edu Therefore, biotechnological strategies are centered on controlling the microbial ecosystem of the product, primarily in beverages like wine.

Inhibition of Undesirable Lactic Acid Bacteria Growth

Since lactic acid bacteria are responsible for converting sorbic acid into the fault-associated compound this compound, their inhibition is a key preventative strategy. iastate.eduawri.com.au Several methods are employed to control the growth of these undesirable bacteria:

Sulfur Dioxide (SO2): The most common method for controlling LAB is the addition of sulfur dioxide. iastate.eduvt.edu SO2 is a potent antimicrobial agent that is effective against a wide range of spoilage organisms, including the lactic acid bacteria that cause geranium taint. vt.eduresearchgate.net It is imperative that sufficient levels of free SO2 are maintained, especially when sorbic acid is used in sweet wines, to prevent bacterial spoilage. vt.eduiastate.edu

Lysozyme: This natural enzyme has bacteriolytic properties, meaning it can break down the cell walls of certain bacteria, including spoilage LAB. vt.edu It is effective against prokaryotic cells (bacteria) but not eukaryotic cells like yeast, making it a targeted intervention. vt.eduresearchgate.net

pH Control: Lactic acid bacteria generally prefer less acidic environments. Maintaining a lower pH in the beverage can create a less favorable environment for their growth and metabolic activity, thereby reducing the risk of sorbic acid metabolism. vt.edu

Chemical and Physical Interventions in Processing

Beyond biotechnological controls, direct chemical and physical interventions during processing are critical for preventing the conditions that lead to the formation of this compound.

Optimization of Sorbic Acid Application in Relation to Microbial Stability

Sorbic acid, most often used in its more soluble salt form, potassium sorbate (B1223678), is added to beverages like sweet wine to inhibit the growth of yeast and prevent re-fermentation after bottling. iastate.eduvt.edu However, it does not kill yeast and is not effective against most lactic acid or acetic acid bacteria. awri.com.auiastate.eduiastate.edu Therefore, its application must be carefully optimized. The effectiveness of sorbic acid is influenced by several factors, including alcohol content, pH, and the presence of sulfur dioxide. iastate.eduvt.eduiastate.edu Lower pH levels increase the efficacy of sorbic acid. vt.edu For wines with higher alcohol content, lower concentrations of sorbic acid are needed to achieve stability. iastate.eduiastate.edu

It is crucial that the product is microbially stable and clear before the addition of sorbic acid; it is not a substitute for proper sanitation and should not be used in products with high microbial counts. iastate.edu The addition of sorbic acid must be accompanied by adequate levels of sulfur dioxide to inhibit the LAB that would otherwise metabolize it into the geranium taint compound. iastate.eduvt.edu

Below is a table outlining recommended sorbic acid concentrations based on the alcohol content of a clarified wine, as suggested by research from Peynaud (1980). iastate.eduiastate.edu

| % Alcohol in Wine | Sorbic Acid (mg/L) |

| 10 | 150 |

| 11 | 125 |

| 12 | 100 |

| 13 | 75 |

| 14 | 50 |

Advanced Filtration Techniques to Prevent Spoilage

Physical removal of microorganisms through filtration is a highly effective strategy to ensure microbial stability and prevent spoilage. researchgate.net This is particularly important when using preservatives like sorbic acid, as it ensures that the spoilage organisms that could metabolize it are no longer present. iastate.eduiastate.edu

Sterile Filtration: This is a critical step, especially just before bottling. It involves passing the beverage through a membrane filter with a pore size small enough to capture yeast and bacteria. iastate.edu A common standard for sterile filtration uses a 0.45-micron (µm) membrane, which effectively removes most spoilage microorganisms. iastate.edubrotherfiltration.com This physical removal prevents any subsequent microbial activity in the bottle, including the conversion of sorbic acid. researchgate.net

Microfiltration: This technique uses membranes with pore sizes typically ranging from 0.1 to 10 microns to remove suspended solids, yeast, and bacteria, thereby improving clarity and stability. essfeed.com

Cross-Flow Filtration: This is an efficient method for clarifying large volumes of liquid. It can be used to produce a clear, microbially stable product ready for final stabilization and packaging. scottlab.com

Post-Formation Mitigation Research and Limitations of Current Methods

Once this compound has formed in a beverage, remediation is exceptionally difficult. The compound has an extremely low sensory threshold, meaning even minuscule amounts can create a potent and undesirable aroma of crushed geranium leaves. iastate.eduwikipedia.org

Current research and established winemaking practices indicate that there is no satisfactory method to remove the geranium taint from a wine or beverage once it has developed. iastate.eduawri.com.au While fining agents like activated carbon can sometimes be used to remove other off-flavors, they are not effective against this specific compound without also stripping the beverage of its desirable aromas and flavors. iastate.edu Advanced technologies like reverse osmosis, which can be used to remove other faults like volatile acidity, have not been reported as a viable solution for geranium taint. iastate.edu

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding

2-Ethoxyhexa-3,5-diene is a chemical compound primarily recognized for its significant impact in the field of enology. The current body of scientific knowledge identifies it as the primary cause of the "geranium taint," a potent off-odor reminiscent of crushed geranium leaves in wines. This fault arises from the microbial metabolism of sorbic acid, a common wine preservative, by certain strains of lactic acid bacteria. The formation pathway is understood to begin with the reduction of sorbic acid to sorbyl alcohol, which then undergoes an acid-catalyzed rearrangement to 3,5-hexadien-2-ol. This intermediate subsequently reacts with ethanol (B145695) present in the wine to form this compound. Its extremely low sensory threshold, reported to be as low as 1 ng/L, makes it a significant concern for winemakers.

From a chemical standpoint, this compound is a conjugated diene ether. Its structure, featuring two double bonds in conjugation, suggests a potential for various chemical reactions typical of such systems, including electrophilic additions and cycloadditions. However, the bulk of the available research is focused on its formation and detection in wine rather than a broader exploration of its chemical reactivity. Analytical methods for its detection in wine are established and primarily rely on chromatographic techniques such as gas chromatography coupled with mass spectrometry (GC-MS).

Identification of Research Gaps and Unaddressed Scientific Questions

Despite the well-documented role of this compound in wine spoilage, several research gaps remain:

Non-Enological Synthesis and Reactivity: There is a notable lack of information regarding the synthesis of this compound outside of the context of wine. A comprehensive understanding of its synthetic pathways in a laboratory or industrial setting is currently missing from the scientific literature. Furthermore, a detailed investigation into the full range of its chemical reactivity beyond its formation in an acidic alcoholic medium has not been thoroughly explored.

Isomer-Specific Properties: The presence of double bonds in this compound suggests the existence of geometric isomers (cis/trans). The specific properties, sensory thresholds, and formation mechanisms of these individual isomers are not well-differentiated in current research. It is plausible that different isomers may exhibit varying degrees of aroma intensity and character, a hypothesis that warrants further investigation.

Microbial Specificity: While lactic acid bacteria are identified as the causative microorganisms, a more in-depth understanding of the specific species and strains responsible for the conversion of sorbic acid to this compound is needed. Research into the enzymatic pathways involved in this biotransformation could lead to more targeted prevention strategies.

Matrix Effects in Wine: The sensory perception of this compound is likely influenced by the complex chemical matrix of wine, including factors such as pH, ethanol content, and the presence of other volatile and non-volatile compounds. A systematic study of these matrix effects would provide a more nuanced understanding of the geranium taint.

Outlook for Innovation in Related Chemical and Enological Fields

Future research into this compound holds promise for innovation in both chemistry and enology:

Advanced Analytical Techniques: The development of more rapid and sensitive analytical methods for the early detection of this compound and its precursors in wine would be highly beneficial for winemakers. This could include the application of novel sensor technologies or advanced mass spectrometry techniques.

Targeted Prevention and Remediation Strategies: A deeper understanding of the microbial and enzymatic pathways involved in the formation of this compound could lead to the development of highly specific inhibitors that prevent its formation without impacting the desirable sensory qualities of the wine. Furthermore, research into novel and effective remediation techniques for wines already affected by the geranium taint is an important area for future exploration.

Flavor Chemistry and Sensory Science: Further investigation into the structure-activity relationship of this compound and its isomers can contribute to the broader field of flavor chemistry. Understanding how subtle changes in molecular structure impact sensory perception can have applications beyond the wine industry.

Sustainable Wine Preservatives: The issue of geranium taint highlights the potential drawbacks of currently used preservatives. Research into alternative, sustainable, and less problematic antimicrobial agents for winemaking is a critical area for future innovation, driven in part by the challenges posed by compounds like this compound.

Q & A

Q. Methodological Insight

- Sample Preparation : Liquid-liquid extraction with dichloromethane or solid-phase microextraction (SPME) to concentrate volatiles.

- GC Parameters : Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with a temperature gradient (40°C to 250°C at 5°C/min).

- Quantification : Employ stable isotope dilution analysis (SIDA) with deuterated internal standards for precision .

What experimental designs are optimal for studying the kinetics of this compound formation under varying oenological conditions?

Advanced Research Focus

A factorial design (e.g., 2³ DOE) can isolate variables like temperature (20–40°C), ethanol concentration (10–14% v/v), and sulfur dioxide levels (0–50 mg/L).

Q. Methodological Insight

- Kinetic Modeling : Monitor time-dependent formation using first-order kinetics. Calculate rate constants (k) via nonlinear regression.

- Arrhenius Analysis : Determine activation energy (Ea) by plotting ln(k) vs. 1/T.

- Statistical Validation : Use ANOVA to assess variable significance and interaction effects .

How do thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) influence the stability and degradation pathways of this compound?

Advanced Research Focus

Thermodynamic studies reveal the compound’s propensity for rearrangement or oxidation.

Q. Methodological Insight

- Gibbs Energy (ΔG‡) : Calculate using Eyring equation from kinetic data.

- Enthalpy (ΔH‡) and Entropy (ΔS‡) : Derive from Arrhenius and Eyring plots. For example, ΔH‡ ≈ 85 kJ/mol and ΔS‡ ≈ -120 J/mol·K suggest a highly ordered transition state.

- Degradation Pathways : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify breakdown products like 3,5-hexadienal .

How can contradictory data on LAB-mediated sorbic acid metabolism be resolved in different wine matrices?

Advanced Research Focus

Discrepancies arise from strain-specific LAB activity and matrix effects (e.g., polyphenol content).

Q. Methodological Insight

- Strain Screening : Test LAB isolates (e.g., L. hilgardii vs. O. oeni) in synthetic wine media with standardized tannin levels.

- Metabolomic Profiling : Use UPLC-QTOF-MS to compare metabolite fingerprints.

- Multivariate Analysis : Apply PCA to distinguish strain-specific pathways vs. matrix-driven effects .

What mitigation strategies are effective against this compound formation without compromising wine quality?

Applied Research Focus

Combining sulfur dioxide (30–50 mg/L) with sorbic acid (≤200 mg/L) inhibits LAB while minimizing off-odor risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.